2-Chloro-m-cresol, commonly referred to as chlorocresol, is a compound that has garnered attention due to its impact on intracellular calcium homeostasis. This compound has been studied across various systems, including skeletal muscle sarcoplasmic reticulum, cerebellar microsomes, and PC12 cells, for its ability to activate the ryanodine receptor Ca2+ release channel, which plays a crucial role in muscle contraction and cellular signaling1.
One method for synthesizing 2-Chloro-m-cresol involves the reaction of benzenediazonium chloride (BDC) with peracetic acid. [] When the molar ratio of peracetic acid to BDC is less than unity, 2-Chloro-m-cresol is the sole product. [] Increasing the molar ratio leads to the formation of para-chlorinated products such as p-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol. []
This synthesis method suggests a mechanism involving the oxidation of chloride anions by peracetic acid to form acetyl hypochlorite, which then acts as a chlorinating agent on the phenol produced from the ionic decomposition of benzenediazonium chlorides. []
2-Chloro-m-cresol readily participates in reactions characteristic of phenolic compounds. [] For example, it can undergo electrophilic aromatic substitution reactions due to the activating nature of the hydroxyl group. [] The presence of the chlorine atom at the ortho position can influence the regioselectivity of such reactions. [] Further studies are required to comprehensively understand the reactivity profile of 2-Chloro-m-cresol.
Chlorocresol functions as a potent activator of the ryanodine receptor-mediated Ca2+ release. In skeletal muscle sarcoplasmic reticulum, it has been shown to induce Ca2+ release through a channel that is sensitive to both ruthenium red and caffeine1. This suggests that chlorocresol acts directly on the ryanodine receptor to modulate intracellular calcium levels. In cerebellar microsomes, chlorocresol releases Ca2+ from a store that is insensitive to inositol-1,4,5-trisphosphate, further supporting its action on the ryanodine receptor1. Additionally, in PC12 cells, chlorocresol can release Ca2+ from intracellular stores that are sensitive to caffeine and thapsigargin, indicating a broad spectrum of action on intracellular Ca2+ channels1. The structure-activity relationship analysis has highlighted the importance of the chloro and methyl groups in chlorocresols for the activation of the ryanodine receptor Ca2+ release channel1.
In cardiac muscle research, specifically in ferret cardiac ventricular fibers, 4-chloro-m-cresol has been shown to elicit a contractile response in chemically skinned fibers but not in intact fibers2. This response is attributed to the release of Ca2+ from the sarcoplasmic reticulum via the ryanodine receptor. The study also demonstrated that 4-chloro-m-cresol affects the maximal Ca2+-activated tension and the Ca2+ sensitivity of myofibrils, which are critical parameters in cardiac muscle contraction2.
Chlorocresol has been implicated in triggering malignant hyperthermia in susceptible swine when administered at doses significantly higher than those found in drug preparations3. The in vivo studies showed that low doses of chlorocresol did not trigger malignant hyperthermia but did cause transient cardiovascular reactions. In contrast, higher doses led to fatal episodes of malignant hyperthermia3. The in vitro experiments revealed that muscle from susceptible animals exhibited contractures at much lower concentrations of chlorocresol compared to muscle from normal animals, indicating a heightened sensitivity to the compound3.
The findings from the study on malignant hyperthermia in swine also have implications for drug safety and pharmacology. The rapid decrease in plasma levels of chlorocresol post-administration suggests that the risk of triggering malignant hyperthermia in humans is low at the concentrations likely to be encountered in drug preparations3. However, the potential for chlorocresol to cause hemolysis at higher concentrations is a concern that needs to be addressed in the formulation of drugs containing this preservative3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5